molecular formula C13H9Cl2N3O B4725078 5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4725078
M. Wt: 294.13 g/mol
InChI Key: NXZYSYODNRUTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential use in pharmaceutical research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is still not fully understood. However, it is believed that this compound works by inhibiting various enzymes and pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting various enzymes and pathways involved in disease development and progression. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research and development of 5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the main areas of focus is the development of novel drug formulations that can improve the pharmacokinetic and pharmacodynamic properties of this compound. Another area of focus is the identification of new therapeutic targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

5-(Chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential use in pharmaceutical research. This compound has shown promising results in various scientific studies, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

5-(chloromethyl)-3-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c14-6-10-5-12(19)18-13(17-10)11(7-16-18)8-1-3-9(15)4-2-8/h1-5,7,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYSYODNRUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN3C2=NC(=CC3=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.